An In-depth Technical Guide to 1H-Indazol-1-amine: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 1H-Indazol-1-amine: Structure, Properties, and Synthetic Utility
Introduction: The Significance of the Indazole Scaffold and its N-Amino Derivative
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, engaging with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, which are pivotal in modern cancer therapy.[1][2] Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2]
While much of the research has focused on C-substituted aminoindazoles, the N-amino variant, 1H-Indazol-1-amine (or Indazol-1-ylamine) , presents a unique and versatile platform for drug discovery. The presence of a primary amino group directly on the pyrazole nitrogen atom introduces a reactive handle that is distinct from its C-amino counterparts. This guide provides a comprehensive technical overview of the structure, properties, synthesis, and chemical reactivity of 1H-Indazol-1-amine, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
1H-Indazol-1-amine is structurally characterized by the indazole ring system with a primary amine (-NH₂) substituent at the N1 position. The parent 1H-indazole is the most thermodynamically stable tautomer compared to 2H-indazole.[3] The introduction of the N-amino group creates a unique electronic and steric environment, influencing its chemical behavior and potential for intermolecular interactions.
While specific experimental data for 1H-Indazol-1-amine is not widely published, we can predict its properties based on the well-documented data of its isomers and the parent indazole.
Table 1: Core Properties of 1H-Indazol-1-amine and Related Isomers
| Property | 1H-Indazol-1-amine | 1H-Indazol-4-amine[4] | 1H-Indazol-5-amine[5] | 1H-Indazol-7-amine[6][7] |
| Molecular Formula | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol | 133.15 g/mol |
| CAS Number | 33334-08-6 | 41748-71-4 | 19335-11-6 | 21443-96-9 |
| Appearance | Predicted: White to off-white or pale yellow solid | White to pale yellow solid | Off-white solid | Not specified |
| Melting Point | Not available | 119-121 °C | Not available | Not available |
| Solubility | Predicted: Sparingly soluble in water; soluble in organic solvents like ethanol, DMF. | Almost insoluble in water; soluble in ethanol, dimethylformamide. | Low aqueous solubility (17.9 µg/mL at pH 7.4). | Not specified |
Spectroscopic Characterization Profile
The structural confirmation of 1H-Indazol-1-amine relies on standard spectroscopic techniques. Based on the known spectra of substituted indazoles, the following characteristics can be anticipated.[1][8]
-
¹H NMR: The spectrum would feature a complex multiplet in the aromatic region (approx. δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. A distinct singlet for the C3-H proton would appear downfield (approx. δ 8.0-8.2 ppm). The protons of the N-NH₂ group would likely appear as a broad, D₂O-exchangeable singlet.
-
¹³C NMR: The spectrum is expected to show seven distinct signals for the seven carbon atoms. The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-140 ppm), while the C3 carbon of the pyrazole ring will also be in this range.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (two bands, approx. 3300-3450 cm⁻¹), C-H stretching from the aromatic ring (approx. 3000-3100 cm⁻¹), and C=C/C=N stretching within the bicyclic aromatic system (approx. 1450-1620 cm⁻¹).
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a prominent molecular ion (M⁺) peak at m/z = 133, corresponding to the molecular weight of the compound.
Solid-State Structure and Crystallography
No dedicated crystal structure for 1H-Indazol-1-amine has been deposited in the Cambridge Structural Database (CSD). However, insights can be drawn from the parent 1H-indazole. The crystal structure of 1H-indazole reveals that the molecules form chiral helical chains (catemers) through intermolecular N-H···N hydrogen bonds.[9]
The introduction of the N1-amino group in 1H-Indazol-1-amine provides an additional hydrogen bond donor site. This is expected to significantly alter the solid-state packing. Instead of the simple N-H···N chain, it is plausible that the N-amino group would participate in more complex hydrogen-bonding networks, potentially forming dimers or sheets involving both the amino protons and the pyrazole N2 atom as acceptors. This is observed in other aminoindazole derivatives where N-H···N and N-H···O hydrogen bonds dictate the formation of inversion dimers and larger networks.[10][11][12]
Synthesis and Methodology
The most direct and logical approach to synthesizing 1H-Indazol-1-amine is through the electrophilic N-amination of 1H-indazole. While specific literature for this exact transformation is scarce, a robust protocol can be designed based on well-established amination procedures for N-heterocycles. Hydroxylamine-O-sulfonic acid (HOSA) in an alkaline medium is a classic and effective reagent for this purpose.
Experimental Protocol: Synthesis via N-amination
Objective: To synthesize 1H-Indazol-1-amine from 1H-indazole.
Causality: The reaction proceeds via the deprotonation of 1H-indazole by a strong base (e.g., potassium hydroxide) to form the indazolide anion. This anion is a potent nucleophile that attacks the electrophilic nitrogen of hydroxylamine-O-sulfonic acid, displacing the sulfate as a leaving group. An aqueous workup neutralizes the reaction and allows for product extraction.
Materials:
-
1H-Indazole (1.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Hydroxylamine-O-sulfonic acid (HOSA) (1.5 eq)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
50 mL Round-bottom flask, magnetic stirrer, ice bath, separatory funnel.
Procedure:
-
Preparation of Base Solution: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (2.5 eq) in deionized water (10 mL/g of indazole) and cool the solution to 0-5 °C in an ice bath.
-
Formation of Indazolide Anion: To the cold KOH solution, add 1H-indazole (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir the mixture for 20-30 minutes at 0-5 °C until all the indazole has dissolved.
-
N-Amination: Prepare a separate solution of hydroxylamine-O-sulfonic acid (1.5 eq) in deionized water (5 mL/g of HOSA). Add this HOSA solution dropwise to the cold indazolide solution over 20 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure 1H-Indazol-1-amine.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1H-Indazol-1-amine stems from the reactivity of the N-amino group, which behaves as a potent nucleophile, similar to a hydrazine. This opens access to a variety of derivatives valuable in drug discovery.
-
Formation of Hydrazones: The primary amine readily condenses with aldehydes and ketones to form stable N-indazolyl hydrazones. This reaction is fundamental for introducing diverse side chains and building more complex molecular architectures.
-
Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. This allows for the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity.
-
Use in Heterocyclic Synthesis: The N-amino group and the adjacent N2 atom can act as a binucleophile in cyclocondensation reactions with 1,3-dielectrophiles (e.g., β-ketoesters, enones) to construct novel fused heterocyclic systems, such as triazolo[5,1-b]indazoles.
Role in Drug Development and Medicinal Chemistry
The 1H-indazole-3-amine scaffold is a well-established hinge-binding fragment in kinase inhibitors.[2][13] While 1H-Indazol-1-amine is a different isomer, it serves as a valuable and potentially underexplored building block for several reasons:
-
Scaffold Hopping and Isomeric Diversification: Synthesizing libraries based on the 1-amino isomer allows for exploration of new chemical space around a validated pharmacophore. The different vector for substituent placement compared to 3-amino or 5-amino isomers can lead to novel binding modes and improved selectivity profiles.[2][13]
-
Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, 1H-Indazol-1-amine is an ideal fragment for screening against biological targets. The amino group provides a reliable vector for fragment evolution into more potent lead compounds.
-
Intermediate for Bioactive Molecules: The compound is a key intermediate for synthesizing molecules targeting a range of biological pathways. For example, related aminoindazoles are used to develop agents for cancer and neurological disorders.[14][15]
Safety and Handling
Based on safety data for isomeric aminoindazoles, 1H-Indazol-1-amine should be handled with appropriate care.[4][7][16]
-
Hazards: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.
-
Precautions for Safe Handling: Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation and inhalation of dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water and seek medical attention.
Conclusion
1H-Indazol-1-amine, while less explored than its C-amino isomers, is a heterocyclic building block with significant potential for medicinal chemistry and drug discovery. Its unique structure, featuring a nucleophilic N-amino group on the privileged indazole scaffold, provides a versatile platform for synthesizing diverse compound libraries. A thorough understanding of its chemical properties, reactivity, and a reliable synthetic protocol—as outlined in this guide—are essential for researchers aiming to leverage this compound in the development of novel therapeutics.
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